physical properties of Benzenesulfonyl isocyanate, 2-(trifluoromethoxy)-
physical properties of Benzenesulfonyl isocyanate, 2-(trifluoromethoxy)-
[1][2]
Introduction & Strategic Significance
2-(Trifluoromethoxy)benzenesulfonyl isocyanate (CAS: 99722-81-3) is a specialized electrophilic building block used primarily in the synthesis of sulfonylureas , a class of compounds with profound applications in agrochemicals (herbicides) and pharmaceuticals (antidiabetics, diuretics).
From a medicinal chemistry perspective, this compound offers a unique advantage: the ortho-trifluoromethoxy (-OCF3) group . This substituent is lipophilic, metabolically stable, and electron-withdrawing. When incorporated into a drug scaffold, it enhances membrane permeability (blood-brain barrier penetration) and modulates the pKa of the adjacent sulfonylurea moiety, thereby fine-tuning potency and solubility.
Core Utility:
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High Reactivity: The isocyanate carbon is highly electrophilic due to the adjacent electron-withdrawing sulfonyl group.
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Fluorine Effect: The -OCF3 group imparts unique conformational and electronic properties, often used to replace -Cl or -CF3 to alter lipophilicity without changing steric bulk significantly.
Chemical Identity & Physical Properties[2][3][4][5]
Identification Data
| Parameter | Detail |
| IUPAC Name | 2-(Trifluoromethoxy)benzenesulfonyl isocyanate |
| CAS Number | 99722-81-3 |
| Molecular Formula | C8H4F3NO4S |
| Molecular Weight | 267.18 g/mol |
| SMILES | C1=CC=C(C(=C1)OC(F)(F)F)S(=O)(=O)N=C=O |
| InChI Key | WBOGEOPCZKEEIM-UHFFFAOYSA-N |
Physical Properties Profile
Note: Due to the specialized nature of this intermediate, some values are computationally predicted based on structure-property relationships (SPR) of analogous sulfonyl isocyanates.
| Property | Value | Context/Notes |
| Physical State | Liquid | Colorless to pale yellow oil. |
| Boiling Point | ~281.8°C (Predicted) | @ 760 mmHg.[1] Experimental analogs often boil at ~130°C @ 10 mmHg. |
| Density | 1.51 ± 0.1 g/cm³ | High density due to sulfonyl and trifluoromethoxy groups. |
| Refractive Index | 1.503 | Optical property for purity verification.[2] |
| Flash Point | ~124.2°C | Combustible; handle away from open flames. |
| Solubility | DCM, THF, Toluene, Acetonitrile | Reacts violently with water/alcohols. |
| Stability | Moisture Sensitive | Hydrolyzes to sulfonamide and CO2. Store under Argon. |
Chemical Reactivity & Mechanistic Insights[6][7][8]
The Electrophilic Engine
The reactivity of this molecule is driven by the sulfonyl isocyanate moiety (-SO2-N=C=O). The sulfonyl group is strongly electron-withdrawing, pulling electron density away from the isocyanate nitrogen. This makes the isocyanate carbon (C=O) exceptionally electrophilic, far more so than in alkyl or aryl isocyanates.
Mechanistic Consequence: Nucleophilic attack (e.g., by an amine) occurs rapidly, often without the need for exogenous catalysts or heat. The reaction is exothermic.
The Ortho-Effect (-OCF3)
The 2-OCF3 group provides two critical influences:
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Electronic: Inductive electron withdrawal (-I effect) further activates the sulfonyl group, increasing the electrophilicity of the isocyanate.
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Conformational: The bulky -OCF3 group at the ortho position restricts rotation, potentially locking the final urea product into a specific bioactive conformation (atropisomerism potential in restricted binding pockets).
Visualization: Reactivity Pathways
The following diagram illustrates the primary reactivity modes: desirable urea formation vs. undesirable hydrolysis.
Caption: Competitive pathways: Rapid nucleophilic addition yields sulfonyl ureas (green), while moisture leads to irreversible hydrolysis (red).
Experimental Applications: Synthesis of Sulfonyl Ureas
Protocol: General Coupling with Amines
Objective: Synthesis of N-[2-(trifluoromethoxy)benzenesulfonyl]-N'-alkyl/aryl urea. Scope: Applicable for drug discovery (library generation) and herbicide synthesis.
Reagents:
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Electrophile: 2-(Trifluoromethoxy)benzenesulfonyl isocyanate (1.0 equiv).
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Nucleophile: Primary or Secondary Amine (0.95 - 1.0 equiv).
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Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN).
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Atmosphere: Dry Nitrogen or Argon.
Methodology:
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Preparation: Flame-dry a round-bottom flask and purge with Argon. Add the amine (1.0 mmol) and anhydrous DCM (5 mL).
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Addition: Cool the solution to 0°C (ice bath) to control the exotherm. Add the isocyanate (1.0 mmol) dropwise via syringe.
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Expert Note: If the amine is a salt (e.g., hydrochloride), add 1.0 equiv of Triethylamine (TEA) or DIPEA to liberate the free base before adding the isocyanate.
-
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 1–4 hours.
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Monitoring: Monitor by TLC or LC-MS. The isocyanate peak is usually invisible on LC-MS (hydrolyzes), so follow the disappearance of the amine.
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Workup:
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Method A (Precipitation): Many sulfonyl ureas precipitate from DCM. Filter the solid and wash with cold DCM/Hexane.
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Method B (Extraction): If soluble, dilute with DCM, wash with 1M HCl (to remove unreacted amine) and Brine. Dry over Na2SO4 and concentrate.
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Purification: Recrystallization (Ethanol/Water) or Flash Chromatography (MeOH/DCM gradient).
Handling & Safety (Self-Validating System)
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Respiratory Hazard: Isocyanates are potent respiratory sensitizers. Always handle in a fume hood.
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Moisture Control: The bottle must be stored at 2–8°C under inert gas. If the liquid turns cloudy or solidifies, it has hydrolyzed to the sulfonamide (useless for coupling).
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Quenching: Quench excess isocyanate with Methanol (forms the methyl carbamate) before disposal.
Synthesis Workflow Visualization
Caption: Decision-tree workflow for the synthesis of sulfonyl ureas, accounting for product solubility.
References
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ChemicalBook. 2-(Trifluoromethoxy)benzenesulfonyl isocyanate - Product Properties and CAS Data. Retrieved from .
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Echemi. Physical Properties and Safety Data for CAS 99722-81-3. Retrieved from .
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National Institutes of Health (NIH). Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives. PMC10578912. Retrieved from .
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LookChem. 2-(Trifluoromethoxy)benzenesulfonyl isocyanate - Supplier and Property Data. Retrieved from .
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Sigma-Aldrich. Safety Data Sheet for Analogous Sulfonyl Isocyanates (2-Trifluoromethyl derivative). Retrieved from .[2]
